![molecular formula C11H18ClNO3 B2584517 2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride CAS No. 4722-09-2](/img/structure/B2584517.png)
2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized through a facile approach in high yields . Another synthesis involved reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine.Molecular Structure Analysis
The geometric structure of similar compounds has been analyzed and compared with theoretical predictions. For example, the geometric structure of the crystal and the theoretical compound of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione were analyzed and found to have a close correlation .Scientific Research Applications
Organic Synthesis
This compound can be used in the synthesis of various organic molecules. For instance, it has been used in the preparation of a derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone . This derivative is known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Skeletal Editing of Organic Molecules
The compound EN300-7549973 has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method, developed by Prof. Levin and co-workers from the University of Chicago, uses an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .
Preparation of Muscle Relaxants
3,4-Dimethoxyphenylacetonitrile, a related compound, has been employed as an intermediate in the preparation of the muscle relaxant papaverin . It’s plausible that “2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride” could have similar applications in pharmaceutical synthesis.
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of β-heteroarylated carbonyl compounds . These compounds are of interest due to their potential bioactivity. For instance, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Synthesis of N-heterocycles
N-heterocycles are present in many natural products and biologically active synthetic compounds . The compound “2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride” could potentially be used in the synthesis of these N-heterocycles.
Preparation of Anticancer Drugs
The compound could potentially be used in the preparation of anticancer drugs. As mentioned earlier, a derivative synthesized from this compound exhibits potent anticancer properties .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3;/h4-6,11H,7,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOMCDJROGQQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.